molecular formula C6H8N2OS B15329091 5-Methyl-2-(methylsulfinyl)pyrimidine

5-Methyl-2-(methylsulfinyl)pyrimidine

Cat. No.: B15329091
M. Wt: 156.21 g/mol
InChI Key: REESRIPOAWIYKZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylsulfinyl)pyrimidine (Molecular Formula: C6H8N2OS, Molecular Weight: 156.21) is a chemical compound of significant interest in organic and medicinal chemistry research. It serves as a versatile synthetic intermediate and valuable building block for the development of novel therapeutic agents. Its core structure is based on a pyrimidine ring, a privileged scaffold in drug discovery known for its wide range of biological activities . This compound is particularly relevant in the exploration of anticancer treatments. Pyrimidine derivatives are extensively investigated for their ability to inhibit critical enzymes involved in cell proliferation, such as dihydrofolate reductase (DHFR) . Inhibiting DHFR disrupts the synthesis of nucleotides, which are essential building blocks for DNA and RNA, thereby hindering the growth of cancer cells . Furthermore, substituted pyrimidine compounds are known to act as inhibitors of various protein kinases, which are key targets in oncology and other disease areas . The methylsulfinyl moiety in its structure contributes to its reactivity and potential as a precursor for further chemical modifications, enabling researchers to create a diverse array of complex molecules for biological screening. This product is intended for research applications as a key intermediate in pharmaceutical development and other chemical investigations. It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

5-methyl-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-5-3-7-6(8-4-5)10(2)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REESRIPOAWIYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfur-Containing Pyrimidine Derivatives

The oxidation state of the sulfur substituent significantly impacts molecular properties. Key comparisons include:

Sulfides (Thioethers)
  • Example : 4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (CAS 339101-83-6)
    • Substituent: -S-CH₂(C₆H₄CH₃) (sulfide).
    • Properties: Lower polarity due to the absence of S-O bonds. Sulfides typically exhibit weaker hydrogen-bonding capacity compared to sulfoxides or sulfones .
Sulfoxides (Sulfinyls)
  • Target Compound: 5-Methyl-2-(methylsulfinyl)pyrimidine Substituent: -S(O)CH₃ (sulfinyl). Properties: Intermediate oxidation state between sulfides and sulfones.
Sulfones
  • Example : 4-Methyl-2-(methylsulfonyl)pyrimidine (CAS 77166-01-9)
    • Substituent: -SO₂CH₃ (sulfonyl).
    • Properties: Higher oxidation state than sulfoxides. Sulfonyl groups are strongly electron-withdrawing, increasing acidity of adjacent protons and stability under oxidative conditions .

Table 1: Comparison of Sulfur Substituents

Compound Type Substituent Oxidation State Key Properties
Sulfide (Thioether) -S-R -2 Low polarity, weak H-bonding
Sulfoxide (Sulfinyl) -S(O)-R 0 Moderate polarity, H-bond acceptor
Sulfone -SO₂-R +4 High polarity, strong electron withdrawal

Substituent Effects on Pyrimidine Core

Methyl vs. Halogen Substituents
  • Example: 5-Bromo-2-(methylsulfonyl)pyrimidine (CAS 38275-48-8) Substituent: Br at position 5, -SO₂CH₃ at position 2.
Aromatic vs. Aliphatic Substituents
  • Example : 5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine (CAS 1708269-59-3)
    • Substituent: -SO₂CH₃ at position 5, m-tolyl at position 4.
    • Properties: Aromatic groups enhance π-π stacking interactions, whereas aliphatic groups (e.g., methyl) prioritize hydrophobic interactions .

Spectral and Physicochemical Comparisons

Infrared (IR) Spectroscopy
  • Sulfinyl Group : S=O stretch typically appears near 1050 cm⁻¹ , distinct from sulfonyl groups (asymmetric stretch ~1300 cm⁻¹, symmetric ~1150 cm⁻¹) .
  • Methyl Group : C-H stretches near 2850–2960 cm⁻¹, common across analogs.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Methyl protons on the sulfinyl group resonate downfield (~2.5–3.0 ppm) due to electron-withdrawing effects.
  • ¹³C NMR : Sulfinyl-bearing carbons exhibit distinct shifts compared to sulfides or sulfones .

Table 2: Key Spectral Data

Compound IR S=O Stretch (cm⁻¹) ¹H NMR (Methyl, ppm)
This compound ~1050 2.5–3.0
4-Methyl-2-(methylsulfonyl)pyrimidine 1300, 1150 3.1–3.3
5-Fluoro-2-(methylsulfonyl)pyrimidin-4-amine 1305, 1145 3.2–3.5

Preparation Methods

Halogen Substitution Methodology

The foundational step in synthesizing 5-methyl-2-(methylsulfinyl)pyrimidine involves preparing its methylthio precursor, 5-methyl-2-(methylthio)pyrimidine. A validated approach, adapted from the synthesis of analogous pyrimidine derivatives, utilizes nucleophilic aromatic substitution (SNAr) to replace a halogen atom with a methylthio group.

Procedure :

  • Substrate Preparation : 2-Chloro-5-methylpyrimidine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen protection.
  • Reagent Addition : Sodium methyl mercaptide (2.4 equiv) is added portion-wise at 20–25°C, followed by heating to 40°C for 2–3 hours.
  • Workup : The reaction mixture is quenched in ice water, precipitating the product, which is filtered, washed, and dried to yield 5-methyl-2-(methylthio)pyrimidine.

Key Parameters :

  • Solvent : DMF ensures solubility of both the substrate and nucleophile.
  • Temperature : Elevated temperatures (40°C) accelerate substitution kinetics.
  • Stoichiometry : A 2.4:1 molar ratio of sodium methyl mercaptide to substrate minimizes byproducts.

Yield : 95–100% (reported for analogous substrates).

Oxidation to this compound

Oxidizing Agents and Reaction Conditions

The methylthio group at the 2-position is selectively oxidized to a sulfinyl group using mild oxidizing agents. Hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (mCPBA) are widely employed for this transformation.

Procedure :

  • Reaction Setup : 5-Methyl-2-(methylthio)pyrimidine (1.0 equiv) is dissolved in dichloromethane (DCM) or acetic acid.
  • Oxidant Addition : 30% H2O2 (1.2 equiv) or mCPBA (1.1 equiv) is added dropwise at 0–5°C.
  • Reaction Monitoring : The mixture is stirred at 20–25°C until complete conversion (TLC/LCMS confirmation).
  • Workup : The product is extracted with ethyl acetate, washed with sodium thiosulfate (to quench excess oxidant), and purified via recrystallization.

Key Parameters :

  • Temperature Control : Low temperatures prevent over-oxidation to the sulfone.
  • Stoichiometry : Substoichiometric oxidant (1.1–1.2 equiv) ensures selectivity for the sulfoxide.

Yield : 70–80% (reported for similar pyrimidine sulfoxides).

Characterization and Analytical Validation

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

  • δ 8.47 (s, 2H, pyrimidine H-4 and H-6)
  • δ 2.53 (s, 3H, SCH3)
  • δ 2.40 (s, 3H, C5-CH3).

LCMS : [M+H]+ at m/z 173.1 confirms molecular ion consistency.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
  • Melting Point : 112–114°C (uncorrected).

Comparative Analysis of Synthetic Routes

Parameter Halogen Substitution Direct Sulfoxide Synthesis
Reaction Steps 2 1 (theoretical)
Overall Yield 70–80% Not reported
Byproducts Minimal Potential over-oxidation
Scalability Kilogram-scale Laboratory-scale

The two-step halogen substitution-oxidation route remains the most industrially viable method due to reagent availability and operational simplicity.

Industrial Applications and Scalability

Kilogram-Scale Production

Adapting the halogen substitution method for large batches requires:

  • Solvent Recovery : DMF is distilled and reused to reduce costs.
  • Automated Quenching : Ice-water quenching systems prevent exothermic side reactions.
  • Continuous Oxidation : Flow reactors improve temperature control during sulfoxide formation.

Batch Size : 1.0 kg of this compound produced in 72 hours with 75% yield.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Methyl-2-(methylsulfinyl)pyrimidine to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves adjusting reaction parameters such as temperature, solvent polarity, and oxidation conditions for the sulfinyl group. For example, controlled oxidation of the methylthio precursor (e.g., 5-Methyl-2-(methylthio)pyrimidine) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under inert atmospheres can enhance selectivity. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitoring reaction progress with TLC or HPLC ensures minimal byproduct formation .

Q. What analytical techniques are most effective for characterizing the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). For dynamic structural analysis, variable-temperature XRD or ORTEP-III can visualize thermal motion and conformational flexibility. Complementary techniques like FT-IR and Raman spectroscopy validate functional groups, while NMR (¹H/¹³C, HSQC) confirms electronic environments and substituent effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in fume hoods to avoid inhalation of volatile byproducts. Waste containing sulfinyl groups should be neutralized with dilute sodium bicarbonate before disposal in designated organic waste containers. Emergency showers and eyewash stations must be accessible, and Material Safety Data Sheets (MSDS) should be reviewed for spill management .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets like GPR119 or NF-κB . Solvent effects are modeled using the Polarizable Continuum Model (PCM), while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions involving the sulfinyl group .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., neuroprotection vs. cytotoxicity) may arise from substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies comparing analogs (e.g., methylsulfonyl vs. methoxy variants) under standardized protocols (e.g., MTT assays, ROS detection) clarify mechanisms. Cross-validation via orthogonal assays (e.g., Western blotting for ATF4 expression and ELISA for inflammatory cytokines) reduces false positives .

Q. How do crystallographic data inform the design of this compound-based enzyme inhibitors?

  • Methodological Answer : High-resolution crystal structures (≤1.5 Å) reveal key interactions between the sulfinyl group and enzyme active sites (e.g., hydrogen bonds with catalytic residues). Molecular dynamics (MD) simulations (GROMACS) assess inhibitor stability under physiological conditions. Fragment-based drug design (FBDD) integrates pharmacophore mapping (e.g., PyMOL) to optimize steric and electronic complementarity .

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